Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester
Overview
Description
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a chemical compound with the molecular formula C37H50BN3O7 and a molecular weight of 659.62 . It is also known as a thrombin inhibitor .
Chemical Reactions Analysis
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester has been reported to inhibit the amidolytic activity of human complement factor I, a major regulator of the complement system . This inhibition is consistent with previous reports .Scientific Research Applications
Use as a Thrombin Inhibitor : This compound is identified as a potent inhibitor of thrombin, a key enzyme in the blood coagulation process. It inhibits thrombin through a competitive mechanism, showing high selectivity over other serine proteases like trypsin and plasmin. This makes it a promising candidate for anticoagulant therapy (Tapparelli et al., 1993).
Characterization as Highly Selective Inhibitors : A range of compounds based on this structure have been synthesized, showing effective inhibition of thrombin with high specificity. These findings suggest a new class of thrombin inhibitors, which could be crucial in developing new therapeutic agents (Deadman et al., 1995).
Inhibition of Lymphocyte Granzymes : This compound has been studied as an inhibitor of serine proteases, particularly in the context of lymphocyte granzymes, which are crucial in immune responses. Its specificity and stability make it suitable for physiological and cellular studies related to immune functions (Abuelyaman et al., 1997).
Effectiveness in Inhibiting Platelet Accumulation : In thrombin-dependent platelet accumulation models, this compound effectively inhibited platelet aggregation, highlighting its potential as an antithrombotic agent (Tapparelli et al., 1993).
Potential as a Complement Factor I Inhibitor : It has been identified as an inhibitor of complement factor I, a major regulatory component of the complement system, which plays a critical role in immune responses (Tsiftsoglou & Sim, 2004).
properties
IUPAC Name |
benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50BN3O7/c1-36(2)27-22-30(36)37(3)31(23-27)47-38(48-37)32(18-12-20-45-4)40-33(42)29-17-11-19-41(29)34(43)28(21-25-13-7-5-8-14-25)39-35(44)46-24-26-15-9-6-10-16-26/h5-10,13-16,27-32H,11-12,17-24H2,1-4H3,(H,39,44)(H,40,42)/t27-,28+,29-,30-,31?,32+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOYAWWWOKBVEB-ZJHRDJRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCOC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50BN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099476 | |
Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester | |
CAS RN |
184488-31-1 | |
Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184488-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.